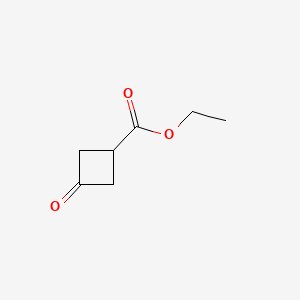

Ethyl 3-oxocyclobutanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-10-7(9)5-3-6(8)4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBRFSMPBOTZHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625839 | |

| Record name | Ethyl 3-oxocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87121-89-9 | |

| Record name | Ethyl 3-oxocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxocyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-oxocyclobutanecarboxylate (CAS: 87121-89-9)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Ethyl 3-oxocyclobutanecarboxylate. This valuable building block is notable for its strained four-membered ring and dual keto-ester functionality, making it a versatile intermediate in the synthesis of complex molecular architectures. We will delve into its fundamental properties, synthesis, reactivity, and applications, providing field-proven insights and detailed protocols.

Core Compound Identification and Properties

This compound, registered under CAS number 87121-89-9, is a key organic intermediate.[1][2][3][4] Its structure features a cyclobutane ring, which imparts significant ring strain and influences its reactivity, along with a ketone and an ethyl ester group that serve as handles for a wide array of chemical transformations.[5] This combination makes it particularly useful in constructing scaffolds for pharmaceuticals and other fine chemicals.[2][6][7]

Physicochemical and Spectroscopic Data

The compound is typically a colorless to pale yellow or light brown liquid.[3][6][7] Its properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 87121-89-9 | [1][2][3][4] |

| Molecular Formula | C₇H₁₀O₃ | [1][2][3] |

| Molecular Weight | 142.15 g/mol | [1][4][8] |

| Appearance | Colorless to pale yellow/light brown liquid | [3][6][7] |

| Boiling Point | ~167-168 °C (at 760 mmHg); 90 °C (at 2 Torr) | [6][7][9] |

| Density | ~1.169 g/mL | [6][7][9] |

| Flash Point | 82.3 °C | [2][6] |

| Refractive Index | ~1.473 | [6] |

| Solubility | Soluble in polar organic solvents like ethanol and DMF. | [6] |

| InChI Key | BXBRFSMPBOTZHJ-UHFFFAOYSA-N | [3][7] |

| SMILES | O=C(C1CC(C1)=O)OCC | [1][7] |

Spectroscopic analysis is crucial for structure confirmation. The ¹H NMR spectrum for this compound typically shows characteristic signals corresponding to the ethyl group protons and the protons on the cyclobutane ring.[7][9] For example, in CDCl₃, the spectrum is confirmed as: δ 4.21 (q, 2H), 3.45-3.37 (m, 2H), 3.33-3.17 (m, 3H), 1.29 (t, 3H).[7][9]

Synthesis: A Common and Efficient Pathway

A prevalent and efficient method for preparing this compound is through the oxidation of its corresponding alcohol, ethyl 3-hydroxycyclobutanecarboxylate. The Swern oxidation is particularly well-suited for this transformation due to its mild conditions, which are essential for handling sensitive substrates and avoiding side reactions.

The Causality Behind the Swern Oxidation: This method is chosen for its high efficiency and tolerance of various functional groups. The reaction proceeds by activating dimethyl sulfoxide (DMSO) with oxalyl chloride at a very low temperature (-78 °C) to form the electrophilic chlorosulfonium salt. This low temperature is critical to prevent the decomposition of the intermediate. The alcohol (ethyl 3-hydroxycyclobutanecarboxylate) then attacks this species, and subsequent addition of a hindered base, such as triethylamine (TEA), facilitates an intramolecular E2-type elimination to yield the desired ketone, along with dimethyl sulfide and triethylammonium chloride.

Caption: Workflow for the Swern Oxidation of Ethyl 3-hydroxycyclobutanecarboxylate.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups.

-

The Ketone: The carbonyl group is susceptible to a wide range of nucleophilic additions and condensation reactions. This allows for the introduction of new substituents and the formation of more complex structures, including the synthesis of various heterocyclic compounds.[5]

-

The Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-oxocyclobutanecarboxylic acid, which is itself a crucial intermediate.[2] It can also undergo transesterification or be converted into amides, providing further avenues for molecular diversification.

This dual functionality makes it a cornerstone intermediate for building diverse molecular libraries in drug discovery programs, where it has been utilized in the synthesis of compounds targeting cancer and inflammation.[6]

Caption: Synthetic utility of this compound as a building block.

Detailed Experimental Protocol: Synthesis via Swern Oxidation

This protocol is a self-validating system, detailing a reliable method for the synthesis of this compound.[7][9]

Materials:

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl 3-hydroxycyclobutanecarboxylate (cis/trans mixture)

-

Triethylamine (TEA)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (100 mL).

-

Reagent Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Slowly add oxalyl chloride (1.79 mL, 21.2 mmol) to the cold DCM, followed by the dropwise addition of anhydrous DMSO (2.51 mL, 35.3 mmol).

-

Activation: Stir the mixture at -78 °C for 30 minutes. The formation of the chlorosulfonium salt should occur.

-

Substrate Addition: Add a solution of ethyl 3-hydroxycyclobutanecarboxylate (2.68 g, 17.6 mmol) in DCM (46 mL) dropwise to the reaction mixture, ensuring the internal temperature remains at -78 °C.

-

Oxidation: Continue stirring at -78 °C for another 30 minutes.

-

Base Addition: Add triethylamine (9.84 mL, 70.6 mmol) dropwise. A thick white precipitate will form.

-

Warm-up: Allow the reaction mixture to slowly warm to room temperature over a period of 2 hours.

-

Quenching: Quench the reaction by adding water.

-

Extraction and Workup: Transfer the mixture to a separatory funnel.

-

Separate the organic and aqueous layers.

-

Wash the organic layer sequentially with 1N HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, this compound. The product is often of sufficient purity (e.g., 94% yield) to be used in subsequent steps without further purification.[7][9]

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. It is classified as an irritant.[6][8]

| GHS Classification | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][10] P280: Wear protective gloves/eye protection/face protection.[1][10] P302+P352: IF ON SKIN: Wash with plenty of water.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][10] |

Storage: Store in a well-ventilated place under an inert gas (nitrogen or argon) at 2-8°C.[7][9] Keep the container tightly closed.[10]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its strained ring system and versatile keto-ester functionalities. Its efficient synthesis and predictable reactivity make it an indispensable tool for medicinal chemists and researchers in the development of novel bioactive molecules. Proper understanding of its properties, handling, and synthetic pathways, as outlined in this guide, is essential for its effective application.

References

-

ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE | 87121-89-9. lookchem. [Link]

-

ethyl 3-oxocyclobutane-1-carboxylate. ChemBK. [Link]

-

This compound | C7H10O3. PubChem - NIH. [Link]

-

This compound: In Stock. Parkway Scientific. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 87121-89-9 [sigmaaldrich.com]

- 5. CAS 87121-89-9: this compound [cymitquimica.com]

- 6. ethyl 3-oxocyclobutane-1-carboxylate [chembk.com]

- 7. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE | 87121-89-9 [chemicalbook.com]

- 8. This compound | C7H10O3 | CID 22467070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE CAS#: 87121-89-9 [m.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

Physicochemical properties of Ethyl 3-oxocyclobutanecarboxylate

An In-depth Technical Guide to Ethyl 3-oxocyclobutanecarboxylate: Properties, Analysis, and Applications

Authored by a Senior Application Scientist

Introduction

This compound is a versatile organic compound that has garnered significant attention within the scientific community, particularly in the realms of pharmaceutical development and fine chemical synthesis. Characterized by a strained four-membered cyclobutane ring bearing both a ketone and an ethyl ester functional group, this molecule serves as a highly valuable and reactive intermediate.[1] Its unique structural arrangement allows for a diverse range of chemical transformations, making it an essential building block for constructing complex molecular architectures.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and process development scientists. We will delve into its core physicochemical properties, detail the analytical methodologies for its characterization, outline its synthesis and reactivity, and discuss its critical applications in the synthesis of bioactive molecules, including anti-cancer, anti-inflammatory, and antibacterial agents.[2] The insights herein are intended to equip professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the cornerstone of its application. This compound is systematically identified through a collection of unique descriptors.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 3-oxocyclobutane-1-carboxylate[3] |

| CAS Number | 87121-89-9[2][3] |

| Molecular Formula | C₇H₁₀O₃[2][3][4] |

| Molecular Weight | 142.15 g/mol [2][3][5] |

| InChI | InChI=1S/C7H10O3/c1-2-10-7(9)5-3-6(8)4-5/h5H,2-4H2,1H3[1][3][4] |

| SMILES | CCOC(=O)C1CC(=O)C1[1][5][6] |

The reactivity of this compound is dictated by its key functional groups, as illustrated below. The strained cyclobutane ring, combined with the electrophilic centers of the ketone and ester carbonyls, provides multiple sites for synthetic modification.

Sources

Ethyl 3-oxocyclobutanecarboxylate IUPAC name and structure

An In-Depth Technical Guide to Ethyl 3-oxocyclobutanecarboxylate: A Key Intermediate in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

This guide serves as a comprehensive technical resource on this compound, a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its strained cyclobutane framework, combined with versatile ketone and ester functionalities, makes it an invaluable precursor for complex molecular architectures, particularly in the synthesis of novel therapeutics. This document provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis, reactivity, and applications, grounded in authoritative scientific data.

Core Identification: Nomenclature and Structure

A precise understanding of a compound's identity is the foundation of all scientific inquiry. This section details the formal naming conventions and structural representations of this compound.

IUPAC Name and Synonyms

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 3-oxocyclobutane-1-carboxylate [1]. In practice, it is widely referred to by its common name, This compound .

Researchers may also encounter it under various synonyms in chemical databases and literature, including:

Chemical Structure

The molecule consists of a four-membered cyclobutane ring functionalized with a ketone at the C3 position and an ethyl ester group at the C1 position.

-

SMILES: CCOC(=O)C1CC(=O)C1[6]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and reaction conditions. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 142.15 g/mol | [1][2][4][5][7] |

| Appearance | Colorless to light brown liquid | [3][5][6][9] |

| Boiling Point | 90 °C @ 2 Torr | [4][5][9] |

| Density | 1.169 g/mL | [4][5][9] |

| Refractive Index | 1.473 | [9] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [4][5][9] |

Synthesis and Mechanistic Considerations

The reliable synthesis of this compound is critical for its application. The most prevalent laboratory-scale method involves the oxidation of the corresponding secondary alcohol, ethyl 3-hydroxycyclobutanecarboxylate.

Primary Synthetic Route: Swern Oxidation

The Swern oxidation is a highly effective and mild method for converting alcohols to ketones or aldehydes. It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride, followed by quenching with a hindered, non-nucleophilic base like triethylamine.

Caption: Workflow of the Swern oxidation to produce the target ketone.

Detailed Experimental Protocol: Swern Oxidation[4][5]

This protocol is a self-validating system; successful execution yields the desired product, which can be confirmed via standard analytical techniques like NMR spectroscopy.

-

Reactor Setup: A three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (100 mL). The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Scientist's Note (Causality): Anhydrous conditions are paramount to prevent side reactions with the highly reactive electrophiles. The low temperature of -78 °C is critical to control the reaction rate and prevent the decomposition of the thermally sensitive activated complex (chlorosulfonium salt).

-

-

Activator Addition: Oxalyl chloride (1.79 mL, 21.2 mmol) is added dropwise to the stirred dichloromethane, maintaining the internal temperature below -70 °C.

-

Oxidant Addition: Anhydrous dimethyl sulfoxide (DMSO) (2.51 mL, 35.3 mmol) is added slowly. The mixture is stirred for 30 minutes at -78 °C.

-

Scientist's Note (Causality): This step forms the electrophilic sulfur species, the active oxidant. Careful control of stoichiometry is important for optimal conversion.

-

-

Substrate Addition: A solution of ethyl 3-hydroxycyclobutanecarboxylate (2.68 g, 17.6 mmol) in anhydrous dichloromethane (46 mL) is added dropwise over 20 minutes, ensuring the temperature remains at -78 °C. The reaction is stirred for an additional 30 minutes.

-

Quenching: Triethylamine (9.84 mL, 70.6 mmol) is added dropwise. After addition, the cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature over approximately 2 hours.

-

Scientist's Note (Causality): Triethylamine acts as a non-nucleophilic base to abstract a proton, facilitating an intramolecular elimination reaction that yields the final ketone product, dimethyl sulfide, and triethylammonium chloride. An excess is used to neutralize all acidic byproducts.

-

-

Workup: The reaction is quenched by the addition of water. The layers are separated, and the organic layer is washed sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, this compound, often in high purity and yield (>90%). Further purification can be achieved via column chromatography if necessary.[5]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its two key functional groups, which can be addressed selectively. This dual functionality allows it to serve as a versatile scaffold for building molecular complexity.

Caption: Key synthetic transformations of this compound.

-

Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack. This allows for a range of transformations including reduction to the corresponding alcohol, Wittig olefination to form exocyclic double bonds, and reductive amination to install amine functionalities.

-

Ester Reactivity: The ethyl ester can be hydrolyzed under basic conditions (saponification) to yield the parent 3-oxocyclobutanecarboxylic acid[10][11][12]. This acid is a crucial intermediate itself. The ester can also undergo amidation to form various carboxamides.

-

Enolate Chemistry: The protons alpha to the ketone are acidic and can be removed by a suitable base to form an enolate, enabling alkylation or other coupling reactions at the C2 and C4 positions.

Applications in Drug Discovery and Development

This compound and its parent acid are recognized as "privileged scaffolds" in medicinal chemistry. Their rigid, three-dimensional structure is ideal for orienting substituents into specific vectors to interact with biological targets.

-

Pharmaceutical Intermediate: The compound is broadly used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[5][9] It serves as a valuable chemical building block for drug discovery.[13]

-

JAK Inhibitors: The parent acid, 3-oxocyclobutanecarboxylic acid, is a key component in the synthesis of Janus kinase (JAK) inhibitors.[12] For example, it is a precursor to Abrocitinib, a drug approved for treating atopic dermatitis.[12]

-

Other Therapeutic Areas: This structural motif is found in a wide array of developmental drugs, including MDM2 antagonists, CETP inhibitors, kinase inhibitors, and thrombin inhibitors, highlighting its utility in oncology, cardiovascular disease, and autoimmune disorders.[12]

Spectroscopic Characterization

Structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint for the molecule. A representative spectrum shows characteristic peaks corresponding to the different proton environments.[8]

-

¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, 2H, -OCH₂ CH₃), 3.45-3.37 (m, 2H, cyclobutane ring protons), 3.33-3.17 (m, 3H, cyclobutane ring protons), 1.29 (t, 3H, -OCH₂CH₃ ).[5]

-

-

Other Techniques: Further characterization can be performed using ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), with data available through various chemical suppliers and databases.[8]

Safety and Handling

Proper handling is essential due to the compound's irritant properties. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Hazard Information | GHS Classification |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338 |

Source: GHS classification data from multiple suppliers.[1][4][5][7]

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique strained-ring structure and dual reactivity make it an indispensable tool for medicinal chemists aiming to construct novel, three-dimensional molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, enables researchers to leverage its full potential in the development of next-generation therapeutics.

References

-

This compound | C7H10O3 | CID 22467070 - PubChem. PubChem, National Institutes of Health. [Link]

- CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

-

ethyl 3-oxocyclobutane-1-carboxylate. ChemBK. [Link]

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

1. Procedure - Organic Syntheses. Organic Syntheses. [Link]

Sources

- 1. This compound | C7H10O3 | CID 22467070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE | 87121-89-9 [amp.chemicalbook.com]

- 5. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE | 87121-89-9 [chemicalbook.com]

- 6. CAS 87121-89-9: this compound [cymitquimica.com]

- 7. This compound | 87121-89-9 [sigmaaldrich.com]

- 8. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE(87121-89-9) 1H NMR spectrum [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 12. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 13. chemshuttle.com [chemshuttle.com]

Commercial availability of Ethyl 3-oxocyclobutanecarboxylate

An In-depth Technical Guide to Ethyl 3-oxocyclobutanecarboxylate: Commercial Availability, Synthesis, and Application

This guide provides an in-depth technical overview of this compound (CAS No. 87121-89-9), a pivotal building block in modern organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical information regarding the compound's commercial landscape, synthetic routes, quality control parameters, and key applications, grounded in field-proven insights and authoritative references.

This compound is a bifunctional organic compound featuring a strained four-membered cyclobutanone ring and an ethyl ester moiety. Its chemical formula is C₇H₁₀O₃, and its molecular weight is 142.15 g/mol .[1][2] The inherent ring strain and the presence of two orthogonal functional groups—a ketone and an ester—make it a highly versatile and reactive intermediate. This unique structure allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures that are frequently sought after in the pharmaceutical industry.[3][4] Its utility as a precursor for various bioactive molecules, including kinase inhibitors and anti-cancer agents, has cemented its importance in drug development pipelines.[3][5]

Key Physicochemical Properties:

-

Boiling Point: 90 °C at 2 Torr.[1]

-

Density: Approximately 1.169 g/mL.[1]

-

Solubility: Soluble in common polar organic solvents such as ethanol and dimethylformamide (DMF).[3]

-

CAS Number: 87121-89-9.[2]

Commercial Availability and Procurement

This compound is readily available from a wide range of chemical suppliers, catering to needs from early-stage research (milligram scale) to process development and pilot-scale manufacturing (kilogram scale). Purity levels typically exceed 95-97%, which is suitable for most synthetic applications.[5][6][7]

Table 1: Representative Commercial Suppliers of this compound

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | AldrichCPR | 5MG, Custom | AldrichCPR grade requires user verification of purity and identity; suitable for discovery research. |

| Thermo Scientific (Alfa Aesar) | 97% | 250 mg | Offered for research purposes; may have legacy branding.[7] |

| Parkway Scientific | > 95% | 1g, 5g, Bulk | In-stock for immediate shipment; offers discounts on larger quantities.[5] |

| AK Scientific | Not Specified | 10g | Multiple product codes available at competitive research pricing.[1] |

| ChemScene | ≥97% | Custom | Provides services including custom synthesis and process optimization.[8] |

| CymitQuimica | 97% | 1g to 1kg | Offers a wide range of quantities for both lab and bulk needs.[6] |

The procurement workflow for a specialized reagent like this involves several critical checkpoints to ensure timely and successful project execution.

Caption: Key steps in the synthesis via Swern Oxidation.

Experimental Protocol: Swern Oxidation

[1]

-

Reactor Setup: A multi-neck, oven-dried flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with dichloromethane (DCM, 100 mL) and cooled to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Oxalyl chloride (1.79 mL, 21.2 mmol) is added dropwise to the cold DCM, followed by the slow addition of dimethyl sulfoxide (DMSO, 2.51 mL, 35.3 mmol). The mixture is stirred for 30 minutes at -78 °C. Causality: This step forms the reactive electrophilic species, the chloro(dimethyl)sulfonium chloride, which is the active oxidant.

-

Substrate Addition: A solution of ethyl 3-hydroxycyclobutanecarboxylate (2.68 g, 17.6 mmol) in DCM (46 mL) is added dropwise, ensuring the internal temperature remains below -70 °C. The reaction is stirred for another 30 minutes.

-

Base Quench: Triethylamine (9.84 mL, 70.6 mmol) is added to the mixture. The cooling bath is removed, and the reaction is allowed to warm to room temperature. Causality: Triethylamine acts as a non-nucleophilic base to deprotonate the intermediate, facilitating an intramolecular elimination to form the ketone product.

-

Workup: The reaction is quenched by the addition of water (50 mL). The layers are separated, and the organic layer is washed sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product (2.36 g, 94% yield), which is often of sufficient purity for subsequent steps. [1]

Quality Control and Analytical Characterization

Confirming the identity and purity of this compound is essential. A combination of spectroscopic techniques provides a definitive analytical signature for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the primary tool for structural confirmation. The spectrum provides unambiguous evidence of the ethyl ester group and the cyclobutane ring protons.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): [1] * 4.21 (q, J = 7.1 Hz, 2H): The quartet corresponds to the -OCH₂ CH₃ methylene protons, split by the adjacent methyl group.

-

3.45-3.17 (m, 5H): A complex series of multiplets representing the five protons on the cyclobutane ring. Their complex splitting patterns are due to cis and trans coupling.

-

1.29 (t, J = 7.1 Hz, 3H): The triplet corresponds to the -OCH₂CH₃ methyl protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of the key functional groups.

-

Expected Peaks:

-

~1780-1760 cm⁻¹: A strong C=O stretching vibration characteristic of a ketone within a strained four-membered ring. The ring strain shifts this peak to a higher wavenumber than a typical acyclic ketone (~1715 cm⁻¹).

-

~1735 cm⁻¹: A strong C=O stretching vibration from the ethyl ester group.

-

~1200-1100 cm⁻¹: C-O stretching vibrations from the ester.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 142.06, corresponding to the molecular formula C₇H₁₀O₃. [2]

Applications in Drug Development and Research

This compound is a "privileged" scaffold fragment in medicinal chemistry. The cyclobutane ring provides a rigid, three-dimensional exit vector that is highly desirable for exploring chemical space and optimizing ligand-protein interactions.

-

Scaffold for Kinase Inhibitors: The cyclobutane core is frequently used to replace more traditional, flexible linkers in active pharmaceutical ingredients (APIs), often leading to improved potency and selectivity.

-

Pharmaceutical Intermediates: It serves as a starting material for a wide array of more complex intermediates. Patent literature demonstrates its use in the synthesis of:

-

Cyclobutane Containing Carboxylic Acid Gpr120 Modulators: These are investigated for metabolic diseases. [5] * Pyrrolo[2,3-d]pyrimidine Derivatives: A core structure in many kinase inhibitors. [5] * Novel Tricyclic Compounds: Investigated for various therapeutic targets, including diabetes. [5] The ability to functionalize the ketone (via reduction, reductive amination, Wittig reactions, etc.) and the ester (via hydrolysis, amidation, reduction) independently provides synthetic chemists with a powerful and flexible toolkit for generating molecular diversity.

-

Safety, Handling, and Storage

As a laboratory chemical, proper handling is imperative to ensure user safety.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [1][2]* Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety glasses or goggles, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood. [3]* Storage: For long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C). [1][5]This minimizes degradation from atmospheric moisture and oxygen.

Conclusion

This compound is a commercially accessible and synthetically valuable intermediate. Its unique structural features provide a robust platform for the synthesis of complex molecules, particularly in the field of drug discovery. A thorough understanding of its commercial sources, established synthetic protocols, and analytical characterization is crucial for its effective implementation in research and development workflows. With a reliable supply chain and well-documented chemistry, this building block will continue to be a staple for scientists pushing the boundaries of molecular design.

References

-

ChemBK. (2024). ethyl 3-oxocyclobutane-1-carboxylate. Available at: [Link]

-

Parkway Scientific. (n.d.). 87121-89-9|this compound: In Stock. Available at: [Link]

-

Chinachemnet. (n.d.). China this compound 87121-89-9. Available at: [Link]

-

Chemazone. (n.d.). ethyl 3-oxocyclobutane-1-carboxylate - 87121-89-9. Available at: [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. Available at: [Link]

-

PubChem, National Institutes of Health. (n.d.). This compound. Available at: [Link]

Sources

- 1. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE | 87121-89-9 [chemicalbook.com]

- 2. This compound | C7H10O3 | CID 22467070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. 87121-89-9|this compound: In Stock [parkwayscientific.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. fishersci.at [fishersci.at]

- 8. chemscene.com [chemscene.com]

Safety and handling of Ethyl 3-oxocyclobutanecarboxylate

An In-Depth Technical Guide to the Safe Handling of Ethyl 3-oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable building block in organic synthesis, frequently employed as an intermediate in the development of novel pharmaceutical agents and bioactive molecules.[1] Its unique strained four-membered ring structure makes it a versatile reagent. However, inherent in its chemical reactivity are potential hazards that necessitate a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety data and best practices. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to work safely and effectively.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.

GHS Hazard Classification [2]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Expert Analysis of Hazards:

-

Skin and Eye Irritation: The ester and ketone functionalities can interact with biological macromolecules, leading to irritation upon contact with skin and eyes. This is a common characteristic of many carbonyl-containing compounds. The irritation is a localized inflammatory response to chemical exposure.

-

Respiratory Irritation: As a volatile liquid, its vapors can be inhaled and cause irritation to the mucous membranes of the respiratory tract.[1] This underscores the critical importance of working in a well-ventilated area.

Physicochemical Properties for Safe Handling

Understanding the physicochemical properties of a substance is paramount for designing safe experiments and storage solutions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | [2][4] |

| Molecular Weight | 142.15 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 90 °C at 2 Torr; ~167-168 °C at 760 mmHg | [1][6] |

| Flash Point | 82.3 °C | [1][6] |

| Density | ~1.169 g/mL | [1][6] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][6] |

Causality Behind Storage Conditions: The recommended storage at refrigerated temperatures (2-8°C) and under an inert atmosphere is crucial.[1][6] Lower temperatures reduce the vapor pressure, minimizing the concentration of potentially irritant vapors in the storage container's headspace. The inert atmosphere prevents potential degradation of the compound through oxidation or reaction with atmospheric moisture over time.

Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood.[7] This is the primary engineering control to mitigate inhalation exposure by capturing vapors at the source.

-

Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. These are critical for immediate decontamination in the event of a significant splash or exposure.[8]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a risk-based decision to create a barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] Given the serious eye irritation hazard, a face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[7]

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber).[7] Gloves must be inspected for any signs of degradation or perforation before use.[3][9] It is crucial to wash and dry hands thoroughly after removing gloves.

-

Lab Coat/Protective Clothing: A flame-resistant and impervious lab coat or protective suit is required to prevent skin contact.[3][7] Contaminated clothing must be removed immediately and laundered separately before reuse.[10]

-

-

Respiratory Protection: Under normal working conditions within a fume hood, respiratory protection is not typically required.[11] However, in situations where ventilation is inadequate or during a large spill, a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)) should be used.[7]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C7H10O3 | CID 22467070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-Oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 3-Oxocyclobutanecarboxylate in Medicinal Chemistry

This compound is a pivotal building block in modern drug discovery, prized for its unique strained cyclobutane ring and versatile keto-ester functionality.[1] This structural motif is incorporated into a wide array of biologically active molecules, making the purity and stability of this reagent a critical factor in the synthesis of novel therapeutics. Understanding its chemical behavior is paramount to prevent the introduction of impurities that can confound biological assays and compromise drug safety and efficacy.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate storage and handling protocols.

| Property | Value |

| Molecular Formula | C₇H₁₀O₃[2] |

| Molecular Weight | 142.15 g/mol [2] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 90 °C at 2 Torr |

| Purity | Typically ≥97%[3] |

Core Principles of Stability: Unraveling Degradation Pathways

The stability of this compound is influenced by several factors inherent to its molecular structure. The presence of a β-keto ester functionality and a strained cyclobutane ring dictates its susceptibility to various degradation pathways.

Hydrolysis: The Primary Threat

The ester functional group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 3-oxocyclobutanecarboxylic acid and ethanol. This process can be catalyzed by both acids and bases.[4]

-

Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid and irreversible process. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction that is slower than base-catalyzed hydrolysis. The presence of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

To mitigate hydrolysis, it is crucial to protect the compound from moisture and avoid contact with acidic or basic conditions during storage and handling.

Thermal Decomposition: A Balancing Act of Strain and Reactivity

While generally stable at recommended storage temperatures, elevated temperatures can induce decomposition. As a β-keto ester, this compound can undergo decarboxylation upon hydrolysis to the corresponding β-keto acid.[5] The strained cyclobutane ring also contributes to its thermal sensitivity.

Photochemical Degradation: The Impact of Light Exposure

Cyclobutanone and its derivatives are known to undergo photochemical reactions upon exposure to ultraviolet (UV) light. The primary photochemical processes for cyclobutanones include:

-

Decarbonylation: Formation of cyclopropane and carbon monoxide.

-

Cycloelimination: Cleavage to form ethylene and ketene.

-

Ring Expansion: Rearrangement to form an oxacarbene.[6]

Given these potential photochemical degradation pathways, it is imperative to store this compound in light-resistant containers.

Oxidation

While not highly susceptible to oxidation under normal conditions, prolonged exposure to strong oxidizing agents should be avoided.[7] The presence of abstractable protons alpha to the carbonyl groups could potentially be a site for oxidative degradation.

Recommended Storage Conditions: A Practical Guide

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen)[8] | Prevents oxidation and minimizes contact with atmospheric moisture. |

| Container | Tightly sealed, amber glass vial or bottle | Protects from moisture and light to prevent hydrolysis and photodegradation. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[9][10] | Avoids chemical reactions that can lead to degradation. |

Experimental Protocols

Protocol for Long-Term Storage

-

Aliquot: Upon receipt, if the entire quantity will not be used at once, aliquot the this compound into smaller, appropriately sized amber glass vials with PTFE-lined caps. This minimizes the number of times the main stock is exposed to the atmosphere.

-

Inert Gas Purge: Before sealing, flush the headspace of each vial with a gentle stream of dry argon or nitrogen for 10-15 seconds.[11]

-

Sealing: Tightly seal the vials immediately after the inert gas purge.

-

Labeling: Clearly label each vial with the compound name, date of receipt/aliquoting, and concentration (if in solution).

-

Refrigeration: Store the sealed vials in a refrigerator at 2-8 °C.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

Caption: Potential degradation pathways of this compound.

Handling and Safety Precautions

This compound is classified as a skin and eye irritant.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

The stability of this compound is a critical consideration for its successful application in research and drug development. By understanding its inherent chemical properties and potential degradation pathways, and by adhering to the recommended storage and handling protocols outlined in this guide, scientists can ensure the integrity of this valuable synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

-

Request PDF. (2025, August 6). Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Incompatible chemicals. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

-

ACS Publications. (n.d.). The Photochemical Decomposition of Cyclohexanone, Cyclopentanone and Cyclobutanone. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Photochemical reaction mechanism of cyclobutanone: CASSCF study. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). How Can I Protect My Lipid From Oxidation? Retrieved from [Link]

-

Science of Synthesis. (n.d.). 5. By Transformation of Other Cyclobutanes. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Retrieved from [Link]

-

AIP Publishing. (2024, April 15). The photochemistry of Rydberg-excited cyclobutanone: Photoinduced processes and ground state dynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). Visualization of the main photochemical pathways of cyclobutanone... Retrieved from [Link]

-

Queensland Government. (n.d.). Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. Retrieved from [Link]

-

ACS Green Chemistry Institute. (2025, December 19). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Parkway Scientific. (n.d.). 87121-89-9|this compound: In Stock. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). 113527081 Preparation method of 3-oxocyclobutane carboxylic acid. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2016, July 26). On the cause of low thermal stability of ethyl halodiazoacetates. Retrieved from [Link]

-

YouTube. (2023, February 20). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. Retrieved from [Link]

-

National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

-

Reddit. (2025, April 24). How to store reagents under an inert gas. Retrieved from [Link]

-

Society of Chemical Industry. (n.d.). Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1. Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). A Facile and Efficient Route to the Synthesis of Ethyl 3-Oxo-Cyclohexene-1-Carboxylate as a Valuable Synthetic Intermediate. Retrieved from [Link]

-

ResearchGate. (2021, October 26). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

The Olive Oil Source. (n.d.). Storage with Inert Gas. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H10O3 | CID 22467070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 8. avantiresearch.com [avantiresearch.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. acs.org [acs.org]

- 11. reddit.com [reddit.com]

An In-Depth Technical Guide to the Reactivity Profile of Ethyl 3-Oxocyclobutanecarboxylate: A Versatile Building Block in Medicinal Chemistry

Executive Summary: Ethyl 3-oxocyclobutanecarboxylate is a bifunctional molecule featuring a strained cyclobutane ring, a ketone, and an ethyl ester. This unique combination of structural motifs imparts a versatile and powerful reactivity profile, making it an increasingly valuable building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1] The inherent ring strain of the cyclobutane core provides a thermodynamic driving force for a variety of transformations, while the orthogonal reactivity of the ketone and ester functionalities allows for selective, stepwise modifications. This guide provides an in-depth analysis of its synthesis, its reactivity at the carbonyl center, the strategic exploitation of its ring strain, and its application in constructing advanced intermediates for drug discovery and development.

Introduction and Physicochemical Properties

This compound, often utilized as a key pharmaceutical intermediate, is a colorless to pale yellow liquid.[1][2][3] Its synthetic value is derived from the convergence of three key features:

-

The Ketone: An electrophilic center amenable to a wide range of nucleophilic additions, reductions, and olefination reactions.

-

The Ethyl Ester: A functional group that can be hydrolyzed, transesterified, or used to direct reactions via enolate formation.

-

The Cyclobutane Ring: A strained four-membered carbocycle whose inherent energy (~26 kcal/mol) can be harnessed to facilitate unique ring-opening, ring-expansion, and rearrangement reactions that are not accessible with larger, unstrained cyclic systems.

This guide will explore the synthetic utility stemming from these features, providing both mechanistic rationale and field-proven experimental protocols for researchers and drug development professionals.

| Property | Value | Reference |

| CAS Number | 87121-89-9 | [4] |

| Molecular Formula | C₇H₁₀O₃ | [4] |

| Molecular Weight | 142.15 g/mol | [4] |

| Boiling Point | 90 °C (at 2 Torr) | [1] |

| Density | ~1.169 g/mL | [1][5] |

| Refractive Index | ~1.473 | [1] |

Synthesis of this compound

The most direct and common synthesis of this compound involves the oxidation of its corresponding secondary alcohol, ethyl 3-hydroxycyclobutanecarboxylate.[2] The choice of oxidant is critical to ensure high yield and prevent side reactions. The Swern oxidation is particularly well-suited for this transformation as it proceeds under mild, anhydrous conditions, minimizing the risk of over-oxidation or degradation of the strained ring system.

Caption: Swern oxidation workflow for this compound.

Experimental Protocol 1: Swern Oxidation of Ethyl 3-hydroxycyclobutanecarboxylate[3]

This protocol describes the oxidation of a mixture of cis- and trans-ethyl 3-hydroxycyclobutanecarboxylate to the target ketone.

-

Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (100 mL) and cool to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Slowly add oxalyl chloride (1.79 mL, 21.2 mmol) to the cooled dichloromethane.

-

DMSO Addition: Following the oxalyl chloride, add dimethyl sulfoxide (DMSO) (2.51 mL, 35.3 mmol) dropwise, ensuring the internal temperature remains below -65 °C. Stir the resulting solution for 30 minutes at -78 °C.

-

Substrate Addition: Prepare a solution of cis- and trans-3-hydroxycyclobutanecarboxylic acid ethyl ester (2.68 g, 17.6 mmol) in anhydrous dichloromethane (46 mL). Add this solution dropwise to the reaction mixture. Stir for an additional 30 minutes at -78 °C.

-

Base Quench: Add triethylamine (9.84 mL, 70.6 mmol) to the reaction mixture. The solution may become thick.

-

Warm-up and Work-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature over a period of 2 hours.

-

Quenching and Extraction: Quench the reaction by adding water. Separate the organic and aqueous layers. Sequentially wash the organic layer with 1N HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This material (typically >90% yield) is often of sufficient purity for use in subsequent reactions without further purification.[3]

Reactivity at the Carbonyl Center

The ketone functionality is the primary site for reactions involving nucleophilic attack, enabling chain extension and the introduction of new functional groups.

Nucleophilic Reduction and Stereocontrol

Reduction of the ketone regenerates the precursor alcohol, ethyl 3-hydroxycyclobutanecarboxylate. This transformation is pivotal when stereocontrol is desired. The choice of reducing agent dictates the diastereoselectivity of the resulting alcohol (cis vs. trans).

-

Non-selective Reduction: Reagents like sodium borohydride (NaBH₄) typically provide a mixture of diastereomers.

-

Stereoselective Reduction: For drug development, achieving high stereoselectivity is paramount. Enzymatic reductions, such as those using Baker's yeast (Saccharomyces cerevisiae), are exceptionally powerful for producing one enantiomer with high fidelity.[6] The enzymes within the yeast create a chiral environment, preferentially delivering a hydride to one face of the prochiral ketone.

Experimental Protocol 2: Representative Stereoselective Reduction with Baker's Yeast

This protocol is adapted from the well-established reduction of ethyl acetoacetate and serves as a template for the stereoselective reduction of β-keto esters.[6]

-

Yeast Suspension: In a large Erlenmeyer flask, suspend baker's yeast (100 g) in a solution of sucrose (200 g) in warm tap water (1 L).

-

Fermentation: Stir the mixture for 1 hour at approximately 30 °C to initiate fermentation.

-

Substrate Addition: Add this compound (20.0 g, 0.14 mol) to the fermenting suspension.

-

Reaction: Continue stirring at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.

-

Work-up: Once the starting material is consumed, add Celite (80 g) to the mixture and filter through a sintered-glass funnel to remove the yeast cells. Wash the filter cake with ethyl acetate.

-

Extraction: Saturate the aqueous filtrate with NaCl and extract multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude alcohol can be purified by fractional distillation under reduced pressure to yield the enantiomerically enriched ethyl 3-hydroxybutanoate.[6] The specific enantiomeric excess would need to be determined experimentally.

Carbonyl Olefination

Olefination reactions transform the carbonyl group into a carbon-carbon double bond, providing a route to exocyclic alkenes which are valuable handles for further functionalization (e.g., in Diels-Alder reactions or metathesis). The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most common methods employed.[7]

-

Wittig Reaction: Utilizes a phosphonium ylide. It is highly reliable but produces triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.

-

Horner-Wadsworth-Emmons (HWE) Reaction: Employs a phosphonate carbanion. It generally favors the formation of (E)-alkenes, and the phosphate byproduct is water-soluble, simplifying its removal.[7]

Caption: General mechanism of the Wittig olefination reaction.

The Role of Ring Strain: Unique Transformations

The defining feature of this compound is its strained ring, which provides a thermodynamic driving force for reactions that are energetically unfavorable in larger, more stable ring systems.

Ring-Opening Reactions

Thermally or photochemically induced electrocyclic ring-opening can convert the cyclobutene derivatives (formed after an initial transformation) into highly functionalized, conjugated dienes.[8] More synthetically relevant are nucleophile-induced ring-opening reactions. For example, reaction with a nucleophile at the carbonyl can be followed by a retro-[2+2] fragmentation, particularly if the substituents are designed to stabilize the resulting open-chain product.

Ring Expansion

Ring expansion reactions provide a powerful method for accessing five-membered ring systems, which are ubiquitous in natural products and pharmaceuticals. A common strategy involves the reaction of the ketone with a diazo compound, such as diazomethane. The initial nucleophilic attack of the diazomethane is followed by the loss of N₂ and a 1,2-alkyl shift, expanding the four-membered ring to a five-membered cyclopentanone.

Caption: Core reactivity pathways of this compound.

Conclusion: A Strategic Asset in Synthesis

This compound is far more than a simple cyclic ketone. Its true value lies in the interplay between its functional groups and the latent energy of its strained ring. For the medicinal chemist and drug development professional, this molecule offers a robust platform for:

-

Introducing the Cyclobutane Motif: This structural unit is of growing interest in drug design for its ability to act as a rigid scaffold and a bioisostere for other groups.

-

Rapid Complexity Generation: The diverse reactivity allows for the creation of complex, three-dimensional structures from a relatively simple starting material.

-

Stereocontrolled Synthesis: The prochiral nature of the ketone allows for the application of powerful asymmetric methods to generate single-enantiomer products, a critical requirement for modern pharmaceuticals.

By understanding and leveraging its unique reactivity profile, researchers can unlock novel synthetic pathways to challenging molecular targets, accelerating the discovery and development of new chemical entities.

References

-

ChemBK. (2024). ethyl 3-oxocyclobutane-1-carboxylate. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). This compound. Available at: [Link]

-

LookChem. (n.d.). Cas 87121-89-9, ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE. Available at: [Link]

-

Organic Syntheses. (1985). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Coll. Vol. 8, p.267; Vol. 63, p.1. Available at: [Link]

-

ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE | 87121-89-9 [amp.chemicalbook.com]

- 3. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE | 87121-89-9 [chemicalbook.com]

- 4. This compound | C7H10O3 | CID 22467070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

The Cyclobutane Scaffold in Modern Drug Discovery: A Technical Guide to Key Synthetic Reactions and Strategic Applications

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry

For decades, medicinal chemists have relied on a well-established toolbox of molecular scaffolds, with aromatic rings serving as a cornerstone. However, the drive towards molecules with improved physicochemical properties and greater clinical success rates has illuminated the limitations of flat, two-dimensional structures. This has led to a renaissance for saturated, three-dimensional motifs, and among them, the cyclobutane ring has emerged as a surprisingly versatile and powerful tool.[1]

Once viewed primarily through the lens of its inherent ring strain (approximately 26.7 kcal/mol), the cyclobutane is now recognized for the unique structural and electronic properties that this strain imparts.[2][3] Its puckered, non-planar conformation offers an elegant solution for escaping "flatland," providing better complementarity to the complex three-dimensional surfaces of protein binding pockets.[1][3] The strategic incorporation of a cyclobutane can lead to significant improvements in a drug candidate's profile:

-

Bioisosteric Replacement: Cyclobutanes serve as effective bioisosteres for phenyl rings, gem-dimethyl groups, and alkenes. This substitution can enhance metabolic stability by removing sites susceptible to oxidative metabolism, improve solubility, and modulate lipophilicity.[1][4][5]

-

Increased Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) is a key metric correlated with higher success rates in clinical development. Replacing flat aromatic systems with saturated cyclobutanes directly increases the Fsp³ character of a molecule.[1]

-

Conformational Restriction: The rigid nature of the cyclobutane ring can lock flexible molecules into a bioactive conformation, reducing the entropic penalty of binding to a target and thereby increasing potency.[3][6][7]

This guide provides an in-depth exploration of the core reactions used to synthesize and modify the cyclobutane scaffold in a drug discovery context. We will delve into the causality behind key experimental choices, present detailed protocols, and illustrate these principles with relevant case studies.

Caption: The strategic role of the cyclobutane ring in drug discovery.

Chapter 1: Constructing the Core: Key Cyclobutane Ring Syntheses

The creation of the strained four-membered ring is the critical first step. While several methods exist, [2+2] cycloaddition remains the most direct and widely employed strategy in synthetic chemistry.[8][9]

The Workhorse Reaction: [2+2] Cycloaddition

A [2+2] cycloaddition involves the joining of two molecules containing π-bonds (typically alkenes) to form a four-membered ring.[10] From a molecular orbital perspective, a thermal, concerted [2+2] reaction is symmetry-forbidden, requiring high energy and often proceeding poorly.[11] Consequently, the most synthetically useful variants are photochemical or transition-metal-catalyzed.

Causality Behind Experimental Choice: Photochemical [2+2] cycloadditions are favored for their relative simplicity and effectiveness. The causality lies in overcoming the orbital symmetry barrier. Upon absorption of UV light, one of the alkene components is promoted to an excited triplet state. This excited molecule can then react with a ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate, bypassing the symmetry-forbidden concerted pathway.[12] To facilitate this, a "triplet sensitizer" like benzophenone or acetone is often used, which absorbs the UV light and efficiently transfers the energy to the alkene.

Caption: Mechanism of a sensitized photochemical [2+2] cycloaddition.

Experimental Protocol: Generic Photochemical [2+2] Cycloaddition

-

Reactor Setup: Assemble a quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and an inlet for inert gas (e.g., Nitrogen or Argon). Quartz is essential as standard borosilicate glass absorbs the UV wavelengths required for the reaction.

-

Reagent Preparation: In the quartz vessel, dissolve the primary alkene (1.0 eq.) and the secondary alkene (1.0-5.0 eq., often used in excess) in an appropriate solvent (e.g., acetone, acetonitrile). Acetone can often serve as both the solvent and the triplet sensitizer.[12] If another solvent is used, add a catalytic amount of a sensitizer like benzophenone (0.1-0.3 eq.).

-

Inert Atmosphere: Degas the solution by bubbling nitrogen or argon through it for 15-30 minutes. This is critical to remove dissolved oxygen, which can quench the excited triplet state and lead to side reactions.

-

Irradiation: Place the reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp. Maintain a constant temperature, often near room temperature, using a cooling fan or water bath, as the lamps generate significant heat.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.

Alternative Ring-Closing Strategies

While [2+2] cycloadditions are dominant, other methods offer access to different substitution patterns. These include:

-

Intramolecular Cyclizations: In molecules containing a suitable 1,4-disposition of reactive groups (e.g., dihalides, dicarbonyls), base- or metal-mediated ring closure can form the cyclobutane ring.[2]

-

Ring Contractions: Certain five-membered rings, such as substituted pyrrolidines, can undergo stereoselective ring contraction to yield functionalized cyclobutanes.[13]

Chapter 2: Unlocking Potential: Key Reactions of the Cyclobutane Ring

Once formed, the cyclobutane ring is not merely a passive scaffold. Its inherent strain energy can be harnessed for further synthetic transformations, or its C-H bonds can be precisely functionalized.

Strategic Deconstruction: Ring-Opening Reactions

The ~26.7 kcal/mol of strain energy makes ring-opening a thermodynamically favorable process.[2] This can be triggered by various reagents, providing a pathway to linear, functionalized molecules.

Causality Behind Experimental Choice: The choice of reagent dictates the outcome. Catalytic hydrogenation (e.g., H₂ with a Ni or Pt catalyst) at elevated temperatures will cleave a C-C bond to yield the corresponding butane derivative.[14] More nuanced reactions, however, use "donor-acceptor" (D-A) cyclobutanes. In these systems, one part of the ring is substituted with an electron-donating group and another with an electron-accepting group. This electronic polarization weakens the ring and makes it susceptible to nucleophilic attack, leading to a regioselective ring-opening under milder conditions.[15]

Caption: Experimental workflow for a Lewis acid-mediated ring-opening.

Experimental Protocol: Nucleophilic Ring-Opening of a D-A Cyclobutane

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen), add the donor-acceptor (D-A) cyclobutane (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane).

-

Addition of Nucleophile: Add the nucleophile (e.g., an electron-rich arene or a thiol, 1.1-1.5 eq.).[15]

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq.) portion-wise, monitoring for any exotherm.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Workup and Purification: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the ring-opened product.

Precision Engineering: C–H Functionalization

One of the most powerful modern strategies for modifying complex molecules is late-stage C–H functionalization. This approach avoids lengthy de novo synthesis by directly converting a C-H bond on a pre-existing scaffold into a C-C or C-heteroatom bond. For cyclobutanes, this allows for the precise installation of substituents.

Causality Behind Experimental Choice: The primary challenge in C-H functionalization is controlling selectivity. This is typically achieved by installing a "directing group" on the substrate. This group coordinates to a transition metal catalyst (commonly Palladium or Rhodium), bringing the catalyst into close proximity with a specific C-H bond and enabling its selective activation over all others.[16][17] The choice of directing group (e.g., an 8-aminoquinoline amide) is crucial for both reactivity and selectivity.[17]

Experimental Protocol: Pd-Catalyzed C–H Arylation of a Cyclobutane Carboxamide

-

Precursor Synthesis: Synthesize the C-H activation precursor by coupling the cyclobutane carboxylic acid with a directing group (e.g., 8-aminoquinoline) using standard amide coupling conditions (e.g., EDC, HOBt).

-

Reaction Setup: In a sealable reaction tube, combine the cyclobutane-directing group conjugate (1.0 eq.), the aryl halide coupling partner (e.g., an aryl iodide, 1.5-2.0 eq.), a Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand if necessary, and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a suitable high-boiling point solvent (e.g., Toluene, Dioxane, or DMA).

-

Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. The high temperature is necessary to facilitate the C-H activation step.

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

-

Directing Group Removal: If desired, the directing group can be cleaved under acidic or basic conditions to reveal the functionalized carboxylic acid or a derivative thereof.

Chapter 3: Application in Focus: Case Studies from Medicinal Chemistry

The true value of these reactions is demonstrated by their application in synthesizing molecules with enhanced pharmacological properties.

Case Study: Cyclobutane as a Conformational Lock for Combretastatin Analogues

Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization, but its therapeutic potential is limited by the in vivo isomerization of its crucial cis-alkene to the inactive trans-isomer. To overcome this, researchers replaced the alkene with a cyclobutane ring, physically locking the substituents into a cis-conformation.[18] This modification not only prevented isomerization but also maintained or even improved potency against various cancer cell lines.[18]

Data Presentation: Property Comparison

| Compound | Core Structure | IC₅₀ (CCRF-CEM) | Key Advantage |

| Combretastatin A-4 | cis-Stilbene | ~3 nM | High Potency |

| trans-Combretastatin | trans-Stilbene | >10,000 nM | Inactive Isomer |

| Cyclobutane Analogue | cis-1,2-disubstituted Cyclobutane | ~5 nM | Conformationally Locked, Prevents Isomerization[18] |

Conclusion

The cyclobutane ring has transitioned from a synthetic curiosity to a mainstream scaffold in drug discovery. Its unique combination of three-dimensionality, rigidity, and metabolic stability offers medicinal chemists a powerful tool to optimize drug candidates. Mastery of the key reactions for its synthesis—primarily [2+2] cycloadditions—and its subsequent modification through ring-opening or C–H functionalization is essential for leveraging the full potential of this strained but highly valuable motif. As synthetic methodologies continue to advance, the strategic application of the cyclobutane ring is set to play an increasingly important role in the development of the next generation of therapeutics.

References

-

Kuznetsov, M., et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. [Link][19]

-

D'Annibale, A., et al. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link][8]

-

Wang, M., & Lu, P. Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link][2]

-

Wang, M., & Lu, P. Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link][20]

-

Saito, I. Cyclobutene Ring Opening Reactions. ResearchGate. [Link][21]

-

Pharma Guideline. Reactions of Cyclopropane and Cyclobutane. [Link][14]

-

Kreft, A., et al. Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. [Link][15]

-

Fiveable. 2+2 cycloaddition Definition. Fiveable. [Link][10]

-

Kuznetsov, M., et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link][22]

-

van der Kolk, E., et al. Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link][3]

-

ResearchGate. Drug and drug candidates containing cyclobutane rings. [Link][23]

-

Saito, I. Cyclobutene Ring Opening Reactions. Tokyo University of Science. [Link][24]

-

Domínguez, G., & Pérez-Castells, J. Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews. [Link][25]

-

O'Hara, F., et al. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link][16]

-

Baran Lab. Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. [Link][26]

-